REACTION_CXSMILES
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[CH3:1][N:2]1[C:6]([CH3:7])=[C:5]([C:8]([OH:10])=O)[C:4](=[O:11])[N:3]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C1C=NC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.CCN(CC)CC.[NH2:46][C:47]1[CH:52]=[CH:51][C:50]([OH:53])=[CH:49][CH:48]=1>CN(C=O)C>[OH:53][C:50]1[CH:51]=[CH:52][C:47]([NH:46][C:8]([C:5]2[C:4](=[O:11])[N:3]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[N:2]([CH3:1])[C:6]=2[CH3:7])=[O:10])=[CH:48][CH:49]=1
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Name
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|
Quantity
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1.7 g
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Type
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reactant
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Smiles
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CN1N(C(C(=C1C)C(=O)O)=O)C1=CC=CC=C1
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Name
|
|
Quantity
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1.2 g
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Type
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reactant
|
Smiles
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C1=CC2=C(N=C1)N(N=N2)O
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Name
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Quantity
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1.68 g
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Type
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reactant
|
Smiles
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CCN=C=NCCCN(C)C
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Name
|
|
Quantity
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2.6 mL
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Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
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Quantity
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40 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
994 mg
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Type
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reactant
|
Smiles
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NC1=CC=C(C=C1)O
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Name
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Quantity
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6 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The solution was stirred at rt for 20 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was heated at 70° C. for 5 hours
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Duration
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5 h
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Type
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CONCENTRATION
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Details
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concentrated to 2 mL in vacuo
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Type
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ADDITION
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Details
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diluted with water (50 mL)
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Type
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FILTRATION
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Details
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The precipitate was collected by filtration
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Type
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WASH
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Details
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washed with water (5 mL)
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Type
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CUSTOM
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Details
|
dried
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Type
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WASH
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Details
|
The crude product was washed with DCM (20 mL)
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Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)NC(=O)C=1C(N(N(C1C)C)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.02 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |